(1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide
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Overview
Description
(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through reactions such as reductive amination.
Sulfonylation: The intermediate amines are then reacted with sulfonyl chlorides to introduce the sulfonyl groups.
Coupling Reactions: The final step involves coupling the sulfonylated intermediates with piperidine derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Methyl acetoacetate: Another ester with comparable reactivity.
Acetylacetone: Known for its keto-enol tautomerism and similar chemical behavior.
Uniqueness
(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H34N4O4S2 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N'-[3-[(4-methylphenyl)sulfonylamino]propyl]-2-piperidin-1-ylethanimidamide |
InChI |
InChI=1S/C24H34N4O4S2/c1-20-7-11-22(12-8-20)33(29,30)26-16-6-15-25-24(19-28-17-4-3-5-18-28)27-34(31,32)23-13-9-21(2)10-14-23/h7-14,26H,3-6,15-19H2,1-2H3,(H,25,27) |
InChI Key |
QDDVJXTXFROIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN=C(CN2CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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